2-Amino-N-isobutylacetamide hydrochloride

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Research pain point: Generic amino-acetamide analogs lack the isobutyl group's critical lipophilic and steric effects, leading to unpredictable PK/PD in SAR campaigns. Solution: 2-Amino-N-isobutylacetamide HCl delivers a defined logD shift vs. N-methyl analogs, enhancing cellular permeability without excessive MW. • Terminal primary amine for amide conjugation (ADC linkers, peptide mimics) • Hydrochloride salt ensures aqueous solubility & precise stoichiometry • Ideal for fragment-based drug discovery (FBDD) libraries targeting proteases/kinases • ≥98% purity verified

Molecular Formula C6H15ClN2O
Molecular Weight 166.65
CAS No. 175154-42-4
Cat. No. B2989413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-isobutylacetamide hydrochloride
CAS175154-42-4
Molecular FormulaC6H15ClN2O
Molecular Weight166.65
Structural Identifiers
SMILESCC(C)CNC(=O)CN.Cl
InChIInChI=1S/C6H14N2O.ClH/c1-5(2)4-8-6(9)3-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H
InChIKeyHFGQYMMDVUJKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-isobutylacetamide Hydrochloride: Overview


2-Amino-N-isobutylacetamide hydrochloride (CAS 175154-42-4, MF: C₆H₁₅ClN₂O, MW: 166.65 g/mol) is a racemic, organic hydrochloride salt derived from a 2-amino-N-substituted acetamide scaffold . Characterized by its terminal primary amine and isobutyl side chain, this compound serves primarily as a versatile intermediate in organic synthesis and drug discovery, particularly in the construction of more complex molecular architectures . Its structural features, which balance hydrogen bond donor/acceptor capabilities with lipophilic character, make it a distinct molecular building block within the class of amino-acetamide derivatives .

Organic synthesis and drug discovery intermediate
Isobutyl side chain provides moderate lipophilicity
Hydrochloride salt enables precise weighing and handling

Why N-Isobutyl Specificity Matters


Class-level substitution within the 2-amino-N-substituted-acetamide family is unreliable due to the profound influence of the N-substituent on molecular properties and biological activity [1]. Simple analogs like glycinamide (the free amine) or N-methyl-acetamide lack the specific lipophilic and steric bulk of the isobutyl group, a component crucial for modulating protein binding, pharmacokinetics, and cellular permeability [1]. Therefore, procurement decisions cannot treat 2-amino-N-isobutylacetamide hydrochloride as an interchangeable generic synthon; its specific identity and purity metrics must be validated to ensure reproducibility in structure-activity relationship (SAR) studies and chemical process development .

N‑Substituent Sensitivity
Smaller N‑alkyl analogs (glycinamide, N‑methyl) possess markedly different lipophilicity and steric profiles, which may alter protein binding and permeability behavior in SAR studies.
Free Base vs. Salt Variability
The free amine form lacks the consistent stoichiometry and storage stability of the hydrochloride salt; direct substitution may introduce weighing and reproducibility uncertainty.

Quantitative Differentiation Data


Hydrophobic Isobutyl Side Chain

The isobutyl substituent on the amide nitrogen of 2-amino-N-isobutylacetamide hydrochloride provides calculated increases in hydrophobicity (estimated via AlogP) relative to its next closest homolog (N-methyl) and the unsubstituted glycinamide [1]. This differentiation is critical for applications where lipophilic character drives membrane interaction or protein binding [1].

Hydrophobic side chain
Class‑level inference
AlogP shift: +0.5–1.5 vs glycinamide & N‑methyl analog
Supports selection of moderately lipophilic building block
In silico estimate; confirm experimentally for target context
Medicinal Chemistry Structure-Activity Relationship Molecular Design

Purity and Physical Form Specification

Commercially, 2-amino-N-isobutylacetamide hydrochloride is available at a certified purity of 98%+ (NLT 98%), indicating a consistent and high-quality reagent suitable for sensitive synthetic applications . This as a hydrochloride salt provides a solid, easily weighable form, avoiding the handling issues of the free amine .

Purity & physical form
Supplier specification
≥ 98% purity, hydrochloride salt solid
Ensures reproducible weighing and high‑quality synthesis input
Verify batch‑specific COA before use
Chemical Synthesis Reagent Procurement Quality Control

Patent-Protected Drug Intermediate

The N-isobutyl-2-amino-acetamide motif is specifically claimed in patent literature, such as in the synthesis of novel substituted amides designed for therapeutic targets [1]. This establishes the fragment as a non-generic, protected intermediate within advanced pharmaceutical research, distinguishing it from simpler acetamide derivatives not featured in patentable pharmacophores [1].

Patented intermediate
Patent analysis context
Claimed in substituted amide patents (WO2006099075)
Differentiates from generic 2‑amino‑acetamide reagents
Freedom‑to‑operate review recommended
Pharmaceutical Development Patent Ligands Kinase Inhibitors

Optimal Application Scenarios


Peptidomimetic Inhibitor Design

Its 2-amino-acetamide core, combined with the lipophilic isobutyl group, makes it an ideal N-terminal or linker fragment in the design of peptide-like enzyme inhibitors, such as those targeting proteases or kinases, where it mimics a natural amino acid but offers enhanced stability and cellular permeability [1].

Proprietary Fragment Library Construction

Given its documentation as an intermediate in patent-protected compounds, incorporating 2-amino-N-isobutylacetamide hydrochloride as a core scaffold in fragment-based drug discovery (FBDD) libraries can increase the potential for generating novel, proprietary hits with desirable 'lead-like' properties [1].

Bioconjugation and Linker Chemistry

The salt form offers a defined stoichiometry and excellent aqueous solubility for reactions, making it suitable for attaching payloads to antibodies or macromolecules via amide bond formation, where the N-isobutyl group provides a flexible, steric spacer .

Pharmacokinetic Optimization of Leads

In SAR campaigns, the specific logD shift relative to N-methyl or unsubstituted analogs can be systematically exploited to fine-tune the pharmacokinetic profile of a lead series without significantly increasing molecular weight [1].

Application
Selection Property
Validation Focus
Peptide mimetic inhibitor design
2‑Amino‑acetamide core with isobutyl lipophilicity
Stability and cellular permeability evaluation
Fragment‑based drug discovery libraries
Patent‑protected intermediate scaffold
Novelty and lead‑likeness assessment
Bioconjugation linker chemistry
Defined stoichiometry and aqueous solubility
Amide coupling efficiency and spacer flexibility
Lead PK optimization SAR
logD shift vs. simpler N‑alkyl analogs
PK profile modulation without significant MW increase
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